An In-Depth Technical Guide to Dimethyl 2,5-dibromoisophthalate
An In-Depth Technical Guide to Dimethyl 2,5-dibromoisophthalate
This guide provides a comprehensive technical overview of Dimethyl 2,5-dibromoisophthalate (CAS No. 1337958-87-8), a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's properties, synthesis, potential applications, and essential safety protocols, grounding all information in established scientific principles.
Introduction: Strategic Importance of a Dibrominated Aromatic Ester
Dimethyl 2,5-dibromoisophthalate is a halogenated aromatic dicarboxylic acid ester. Its structure, featuring a benzene ring substituted with two bromine atoms and two methyl ester groups in a meta-arrangement, makes it a highly valuable and versatile building block in organic synthesis. The bromine atoms serve as reactive sites for a variety of cross-coupling reactions, while the ester functionalities offer points for hydrolysis, amidation, or transesterification.[1] This dual functionality allows for the strategic construction of complex molecular architectures, positioning this compound as a precursor for advanced polymers, metal-organic frameworks (MOFs), and active pharmaceutical ingredients (APIs).[1][2][3]
The strategic placement of two bromine atoms offers chemists the flexibility for selective or sequential functionalization, which is a critical advantage in multi-step syntheses.[1] In the context of drug design, the introduction of bromine into a molecular structure can significantly enhance therapeutic activity, favorably influence metabolism, and increase the duration of action.[4][5] This is often attributed to the "halogen bond," a specific non-covalent interaction that can influence drug-target binding.[4][5]
Physicochemical and Structural Data
The fundamental properties of Dimethyl 2,5-dibromoisophthalate are summarized below. This data is essential for its handling, reaction setup, and analytical characterization.
| Property | Value | Source(s) |
| CAS Number | 1337958-87-8 | [6][7] |
| Molecular Formula | C₁₀H₈Br₂O₄ | [7] |
| Molecular Weight | 351.98 g/mol | [7] |
| IUPAC Name | Dimethyl 2,5-dibromobenzene-1,3-dicarboxylate | |
| Appearance | Expected to be a white to off-white solid | General Knowledge |
| Purity | Typically ≥98% as supplied by commercial vendors | [8][9] |
| Storage | Sealed in a dry environment at room temperature | [7] |
| SMILES Code | O=C(OC)C1=CC(Br)=CC(C(OC)=O)=C1Br | [7] |
Synthesis Pathway and Experimental Protocol
The synthesis of Dimethyl 2,5-dibromoisophthalate is most logically achieved through a two-step process: the bromination of a suitable isophthalic acid precursor, followed by esterification. A common and well-established method for esterification is the Fischer-Speier esterification.[10][11]
Synthesis Overview
The overall synthesis can be visualized as a two-stage process. First, isophthalic acid is dibrominated to yield 2,5-dibromoisophthalic acid. This intermediate is then subjected to Fischer esterification using methanol in the presence of an acid catalyst.
Caption: A two-step workflow for the synthesis of Dimethyl 2,5-dibromoisophthalate.
Causality in Experimental Design
The chosen synthetic route relies on fundamental and robust organic reactions.
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Bromination: The use of fuming sulfuric acid as a solvent for bromination is crucial. It acts as a dehydrating agent and increases the electrophilicity of bromine, facilitating the substitution on the electron-deficient aromatic ring of isophthalic acid.[12][13]
-
Fischer Esterification: This is an equilibrium-controlled reaction.[11] To drive the reaction towards the formation of the ester product, an excess of the alcohol (methanol) is used.[14][15] The strong acid catalyst (sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by methanol.[11][14] The removal of water, the reaction's byproduct, would also shift the equilibrium to the right.[10]
Detailed Experimental Protocol
Disclaimer: This protocol is a representative procedure based on established chemical principles for the synthesis of related compounds.[16] Researchers must conduct their own risk assessment and optimize conditions as necessary.
Step 1: Synthesis of 2,5-Dibromoisophthalic Acid (Precursor) [12][17]
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Reagent Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr byproduct), charge isophthalic acid (1 equivalent).
-
Reaction Initiation: Carefully add 20-30% fuming sulfuric acid (sufficient to dissolve the starting material). Begin stirring and cool the mixture in an ice bath.
-
Bromine Addition: Slowly add bromine (approx. 2.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 10°C.
-
Reaction Progression: After the addition is complete, slowly warm the mixture to room temperature and then heat to 100-150°C. Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it carefully onto crushed ice. The crude 2,5-dibromoisophthalic acid will precipitate.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry under vacuum. Recrystallization from a suitable solvent (e.g., aqueous ethanol) may be necessary to achieve high purity.
Step 2: Fischer Esterification to Dimethyl 2,5-dibromoisophthalate [16]
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Reagent Setup: To a round-bottom flask, add the dried 2,5-dibromoisophthalic acid (1 equivalent), a large excess of anhydrous methanol (e.g., 10-20 equivalents, which also serves as the solvent), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 4-8 hours.
-
Reaction Monitoring: The progress of the esterification can be monitored by TLC, observing the disappearance of the dicarboxylic acid spot.
-
Quenching and Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing cold water or a saturated sodium bicarbonate solution to neutralize the sulfuric acid catalyst and quench the reaction.
-
Product Isolation: The crude product will precipitate as a white solid. Collect the solid by vacuum filtration and wash it extensively with water.
-
Purification: Dry the solid in a vacuum oven. If necessary, further purification can be achieved by recrystallization from a solvent like methanol or ethanol to yield pure Dimethyl 2,5-dibromoisophthalate.
Applications in Research and Drug Development
As a difunctional aromatic building block, Dimethyl 2,5-dibromoisophthalate is a precursor to a wide range of more complex molecules. Its utility is primarily derived from the reactivity of its C-Br bonds.
Precursor for Cross-Coupling Reactions
The two bromine atoms are ideal handles for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, Buchwald-Hartwig, and Stille couplings.[1] These reactions are foundational in modern organic synthesis and allow for the formation of new carbon-carbon and carbon-heteroatom bonds. This capability makes the compound an excellent starting material for:
-
Pharmaceutical Intermediates: Synthesizing complex scaffolds for new drug candidates. The bromine atoms can be replaced with various organic fragments to build a library of compounds for biological screening.[18]
-
Functional Materials: Creating conjugated polymers and organic semiconductors. The isophthalate core can be extended with aromatic or heteroaromatic units to tune the electronic and optical properties of the resulting materials.
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